2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol
Description
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is a multifunctional organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and an ether-linked ethan-1-ol moiety (-O-CH₂CH₂OH). Its molecular formula is C₈H₁₇NO₃, with a molecular weight of 191.23 g/mol. The compound’s structure combines hydrophilic functional groups (hydroxyl and amine) with a hydrophobic oxane ring, making it a versatile intermediate in pharmaceutical synthesis. For instance, it was utilized in the preparation of BAY-405, a MAP4K1 inhibitor designed to enhance T-cell immunity .
Properties
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVYQRUIBTTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(aminomethyl)oxane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Ring System and Stability
- Oxane vs. Oxetane : The oxane ring in the target compound offers lower ring strain compared to the oxetane in 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol , enhancing thermodynamic stability and resistance to ring-opening reactions.
- Morpholine Integration: The antidepressant candidate () incorporates a morpholine ring, which increases rigidity and bioavailability compared to the flexible oxane-ethanolamine backbone of the target compound .
Functional Group Reactivity
- Aliphatic vs. Aromatic Amines: The aliphatic amine in the target compound exhibits higher basicity (pKa ~9–10) than the aromatic amine in 2-[(4-aminophenyl)methoxy]ethan-1-ol (pKa ~4–5), making it more reactive in nucleophilic substitutions .
- Azo Group vs. Hydroxyl : The azo-containing compound () absorbs visible light due to its conjugated system, a property absent in the target compound, which is tailored for solubility rather than photochemical activity .
Solubility and Pharmacokinetics
- The hydroxyl and amine groups in this compound confer superior water solubility compared to the oxetane-containing analogue (), which is more lipophilic .
Biological Activity
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a building block in the synthesis of complex organic molecules.
Chemical Structure and Properties
The structure of this compound features an aminomethyl group, an oxane ring, and an ethan-1-ol moiety. These components contribute to its stability and reactivity, allowing it to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target biomolecules. The oxane ring provides structural stability, while the ethan-1-ol moiety can participate in various biochemical reactions. This interaction can influence the structure and function of proteins and enzymes, making it a valuable compound for biochemical studies.
Enzyme-Substrate Interactions
This compound is employed in the study of enzyme-substrate interactions. Its structure allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme mechanisms and kinetics.
Therapeutic Potential
Research has indicated that this compound may possess therapeutic properties. Investigations into its role as a precursor in pharmaceutical synthesis are ongoing, with potential applications in drug development targeting various diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol | Lacks the oxy linkage | Similar but less versatile in biological applications |
| 4-(Aminomethyl)oxane | Parent compound without ethan-1-ol moiety | More basic structure, limited reactivity |
| Ethan-1-ol derivatives | Similar ethan structure but different substituents | Varies widely in biological activity |
Study 1: Enzyme Interaction
In a study examining enzyme interactions, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit or enhance enzyme activity depending on concentration and environmental conditions, highlighting its potential as a modulator in biochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
